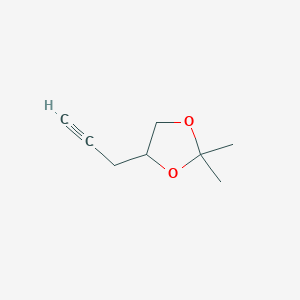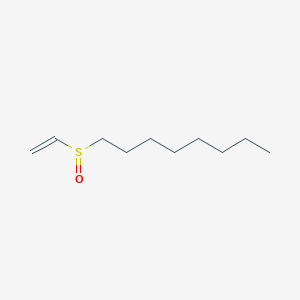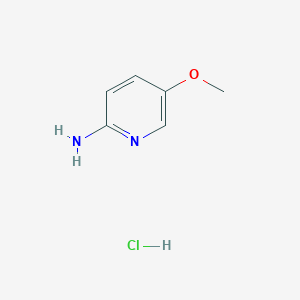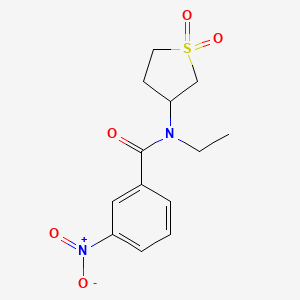
1,3-Dioxolane, 2,2-dimethyl-4-(2-propynyl)-
Vue d'ensemble
Description
1,3-Dioxolane, 2,2-dimethyl-4-(2-propynyl)- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1,3-Dioxolane, 2,2-dimethyl-4-(2-propynyl)- is not well understood. However, it has been suggested to act as a nucleophile in some chemical reactions due to the presence of the oxygen atoms in its structure.
Biochemical and physiological effects:
There is limited information available on the biochemical and physiological effects of 1,3-Dioxolane, 2,2-dimethyl-4-(2-propynyl)-. However, it has been reported to exhibit antimicrobial activity against some bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,3-Dioxolane, 2,2-dimethyl-4-(2-propynyl)- in lab experiments is its relatively simple synthesis method. However, one limitation is the lack of information on its mechanism of action and potential toxicity.
Orientations Futures
Future research on 1,3-Dioxolane, 2,2-dimethyl-4-(2-propynyl)- could focus on its potential applications in drug discovery, catalysis, and material science. Further studies on its mechanism of action, toxicity, and pharmacological properties could also be explored.
In conclusion, 1,3-Dioxolane, 2,2-dimethyl-4-(2-propynyl)- is a chemical compound that has potential applications in various fields. Its synthesis method is relatively simple, and it has been used as a building block for the synthesis of various compounds. Further research on its mechanism of action, toxicity, and pharmacological properties could provide valuable insights for its potential applications.
Applications De Recherche Scientifique
1,3-Dioxolane, 2,2-dimethyl-4-(2-propynyl)- has been studied for its potential applications in various fields such as organic synthesis, material science, and medicinal chemistry. It has been used as a building block for the synthesis of various compounds such as chiral ligands, pharmaceuticals, and polymers.
Propriétés
IUPAC Name |
2,2-dimethyl-4-prop-2-ynyl-1,3-dioxolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-4-5-7-6-9-8(2,3)10-7/h1,7H,5-6H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMSZPUQMROGLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CC#C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20562473 | |
| Record name | 2,2-Dimethyl-4-(prop-2-yn-1-yl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20562473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90199-16-9 | |
| Record name | 2,2-Dimethyl-4-(prop-2-yn-1-yl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20562473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-Azaspiro[4.5]decan-4-one](/img/structure/B3058492.png)








